(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride
CAS No.: 939-45-7
Cat. No.: VC12008202
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939-45-7 |
|---|---|
| Molecular Formula | C10H16ClNO |
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | (1S)-2-(dimethylamino)-1-phenylethanol;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1 |
| Standard InChI Key | BZEHVQVWTRJIET-HNCPQSOCSA-N |
| Isomeric SMILES | CN(C)C[C@H](C1=CC=CC=C1)O.Cl |
| SMILES | CN(C)CC(C1=CC=CC=C1)O.Cl |
| Canonical SMILES | CN(C)CC(C1=CC=CC=C1)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1S)-2-(Dimethylamino)-1-phenylethan-1-ol hydrochloride features a β-amino alcohol structure with a phenyl group at the C1 position and a dimethylamino group at C2 (Figure 1). The (1S) configuration ensures enantiomeric specificity, which is critical for its biological activity and synthetic applications. The hydrochloride salt formation occurs via protonation of the dimethylamino group, improving stability and solubility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 6853-14-1 |
| Molecular Formula | |
| Molecular Weight | 165.232 g/mol |
| Density | |
| Boiling Point | |
| Flash Point | |
| LogP | 1.39 |
| Exact Mass | 165.115356 |
| Vapour Pressure |
Stereochemical Significance
The (1S) enantiomer’s configuration is pivotal for its interaction with chiral biological targets. Enantiomers of amino alcohols often exhibit divergent pharmacological profiles; for example, the (R)-enantiomer of 3-amino-3-phenylpropan-1-ol demonstrates distinct synthetic pathways and biological activities compared to its (S)-counterpart . This underscores the importance of stereoselective synthesis in producing the desired enantiomer .
Synthetic Methodologies
Chiral Resolution and Asymmetric Synthesis
Synthesis of (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride typically involves asymmetric reduction or resolution of racemic mixtures. A common approach employs chiral catalysts or auxiliaries to induce enantioselectivity. For instance, the ozonolysis of (R)-4-amino-4-phenyl-1-butene followed by sodium borohydride reduction yields (R)-3-amino-3-phenyl-1-propanol with 99% enantiomeric excess . Analogous strategies could be adapted for the (1S)-enantiomer by selecting appropriate chiral ligands or enzymes.
Table 2: Representative Synthetic Pathways for Chiral Amino Alcohols
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Ozonolysis/Reduction | , NaBH, MeOH, | 93% | |
| Hofmann Rearrangement | NaOH, Br, | 88.5% | |
| Curtius Rearrangement | NaNO, HSO, | 64.6% |
Salt Formation and Purification
The hydrochloride salt is formed by treating the free base with hydrochloric acid. Purification often involves recrystallization from polar solvents like ethanol or methanol. Analytical techniques such as HPLC and chiral column chromatography ensure enantiomeric purity, while -NMR and mass spectrometry confirm structural integrity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility in water is enhanced by the hydrochloride salt, though it remains lipophilic enough to cross biological membranes. Stability studies indicate decomposition at temperatures above , with a flash point of , necessitating storage in cool, dry conditions .
Spectroscopic Characterization
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